1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Description
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Urea derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and anticancer agents. For instance, compounds structurally similar to the one mentioned have been shown to inhibit enzymes such as urease, β-glucuronidase, and phosphodiesterase, with certain derivatives displaying in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been investigated for their antiacetylcholinesterase activity, which is crucial for developing treatments for diseases such as Alzheimer's. The design of these compounds emphasizes the optimization of spacer length between pharmacophoric moieties to achieve high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Directed Lithiation
Research on urea derivatives also includes chemical synthesis techniques like directed lithiation, which facilitates the substitution of hydrogen atoms in specific molecular positions. This method is crucial for modifying chemical structures to achieve desired physical, chemical, or biological properties (Smith, El‐Hiti, & Alshammari, 2013).
Novel Cyclic Dipeptidyl Ureas
Another application involves the synthesis of cyclic dipeptidyl ureas, representing a new class of compounds with potential as peptidomimetics or drug leads. These compounds are synthesized through innovative chemical reactions and have unique structural features (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Gelation Properties
Urea derivatives have been explored for their ability to form hydrogels, which are networks of polymer chains capable of holding significant amounts of water. These materials have applications ranging from drug delivery systems to tissue engineering scaffolds. The gelation properties can be tuned by manipulating the molecular structure of the urea derivatives (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-19-8-4-16(5-9-19)23-21(26)22-13-15-12-20(25)24(14-15)17-6-10-18(27-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDCRFGKKCZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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